

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine chemical properties

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Compound of Interest

Compound Name: 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

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An In-Depth Technical Guide to **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine**: Properties, Synthesis, and Applications

Introduction

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a pyrimidine and a pyrazole moiety, two scaffolds renowned for their prevalence in biologically active compounds.[1][2] The presence of a bromine atom on the pyrazole ring provides a versatile synthetic handle, enabling a wide range of post-synthetic modifications through cross-coupling reactions. This makes it an invaluable building block for the construction of complex molecular architectures and for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine**, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the core physicochemical properties are fundamental to the effective use of any chemical intermediate. **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** is characterized by the following identifiers and properties.

Property	Value	Source
CAS Number	857641-46-4	[3][4][5]
Molecular Formula	C ₇ H ₅ BrN ₄	[3][4][6]
Molecular Weight	225.05 g/mol	[3][4]
Exact Mass	223.97000 Da	[3][6]
Appearance	Light yellow solid (predicted)	[7]
Boiling Point	402.2 ± 37.0 °C (Predicted)	[3][5]
Density	1.79 ± 0.1 g/cm ³ (Predicted)	[3][5]
Refractive Index	1.734 (Predicted)	[3]
Flash Point	197 °C (Predicted)	[3]

Spectroscopic Profile

While detailed experimental spectra are proprietary or context-dependent, the structural features of **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** allow for the prediction of its key spectroscopic characteristics.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyrazole rings. The pyrazole protons (at positions 3 and 5) and the pyrimidine protons (at positions 4, 5, and 6) would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific coupling patterns would be crucial for unambiguous assignment.
- ¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent.

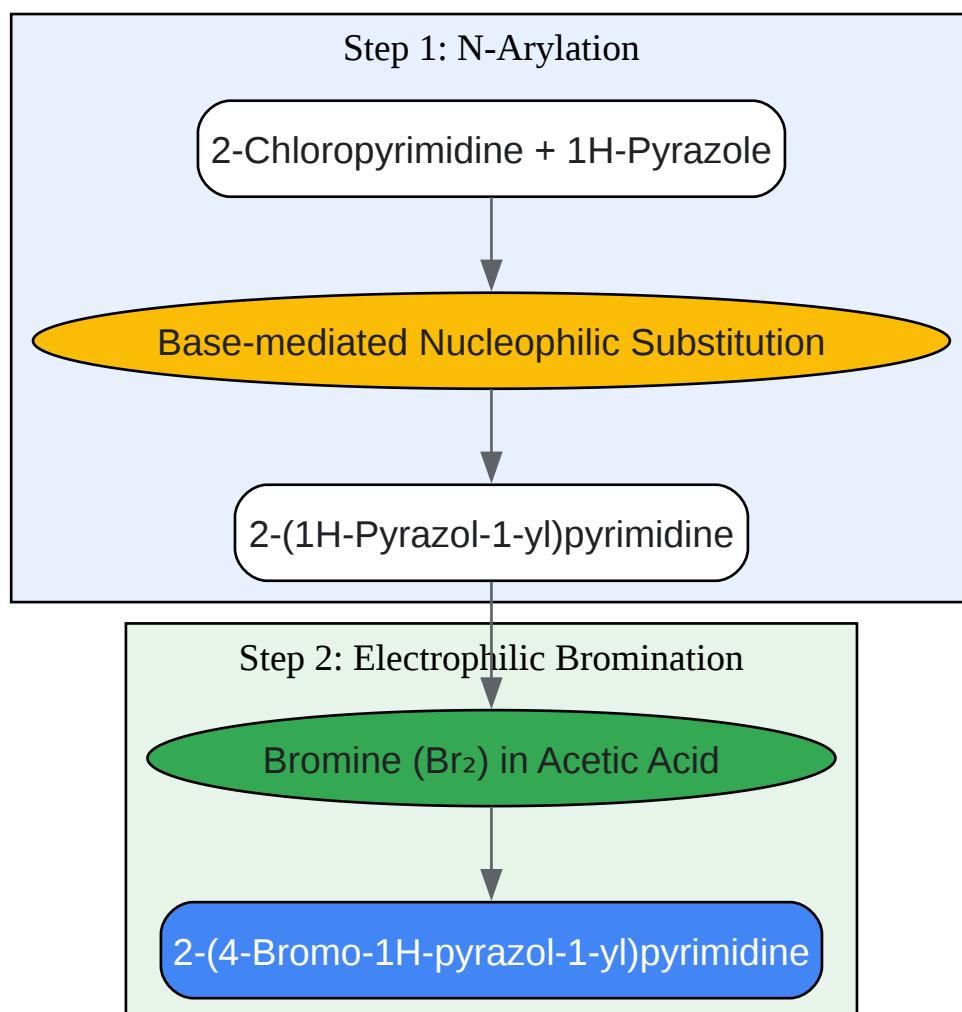
- Mass Spectrometry (MS): In mass spectrometry, the compound is expected to show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br in approximately a 1:1 ratio). The monoisotopic mass is 223.970 Da.^[3] ^[6] Predicted collision cross-section (CCS) values can also aid in identification.^[6]
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and the C-Br stretching frequency.^[8]

Synthesis and Reactivity

The synthesis of **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** is accessible through standard heterocyclic chemistry methodologies. A common and efficient approach involves the direct bromination of a pyrazolyl-pyrimidine precursor.

Synthetic Workflow

The synthesis can be logically structured as a two-step process starting from commercially available materials, as illustrated in the following workflow diagram.



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Caption: Synthetic workflow for **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine**.

Experimental Protocol: Electrophilic Bromination

This protocol describes the bromination of the precursor 2-(1H-pyrazol-1-yl)pyrimidine. This method is advantageous due to its operational simplicity and high yield.

Materials:

- 2-(1H-Pyrazol-1-yl)pyrimidine
- Glacial Acetic Acid

- Bromine (Br₂)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution: Dissolve 2-(1H-pyrazol-1-yl)pyrimidine (e.g., 0.55 g, 3.7 mmol) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 1.2 g, 7.5 mmol) in glacial acetic acid (3 mL).
- Addition: Cool the reaction flask in an ice bath. Add the bromine solution dropwise to the stirred solution of the pyrimidine precursor. Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- Work-up: Remove the acetic acid solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified using column chromatography on silica gel. A typical eluent system is 2% methanol in dichloromethane.[3]
- Isolation: Combine the fractions containing the pure product and concentrate under vacuum to yield **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** as the final product. A yield of approximately 85% can be expected.[3]

Reactivity and Further Functionalization

The chemical reactivity of **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** is dominated by the C-Br bond on the pyrazole ring. This site is highly susceptible to transition-metal-catalyzed cross-coupling reactions, serving as a linchpin for molecular elaboration.

- Suzuki Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$) and a base (e.g., K_2CO_3 or Cs_2CO_3).^{[3][9]} This reaction is fundamental for creating C-C bonds and linking the pyrazolyl-pyrimidine core to other aromatic systems.
- Other Cross-Coupling Reactions: Similarly, Sonogashira, Buchwald-Hartwig, and Stille couplings can be employed to introduce alkynyl, amino, and organotin groups, respectively, at the 4-position of the pyrazole ring.

Caption: Representative Suzuki coupling reaction of the title compound.

Applications in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold, which can be accessed from precursors like **2-(4-bromo-1H-pyrazol-1-yl)pyrimidine**, is a "privileged structure" in medicinal chemistry.^[1] This core is present in numerous compounds targeting various diseases, particularly cancer and inflammatory conditions.^{[1][10]}

- Kinase Inhibitors: Many pyrazole and pyrimidine-based heterocycles are designed as ATP-competitive inhibitors of protein kinases, which are critical targets in oncology.^{[1][11]} The ability to functionalize the **2-(4-bromo-1H-pyrazol-1-yl)pyrimidine** scaffold allows for the systematic modification of substituents to optimize binding affinity and selectivity for specific kinase targets, such as PI3K δ , BRK/PTK6, and EGFR.^{[11][12][13]}
- Scaffold for Combinatorial Chemistry: Its utility as a building block makes it ideal for the synthesis of compound libraries. By varying the coupling partner in reactions like the Suzuki coupling, researchers can rapidly generate a diverse set of analogues for high-throughput screening, accelerating the discovery of new lead compounds.
- General Pharmaceutical Intermediate: The compound is categorized as a pharmaceutical intermediate, highlighting its established role in the multi-step synthesis of active pharmaceutical ingredients (APIs).^[3]

Safety and Handling

As with any laboratory chemical, proper handling of **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** is essential. The following information is based on available safety data for the compound and

related structures.

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [\[14\]](#)[\[15\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[5\]](#)[\[15\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[5\]](#)[\[14\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)[\[14\]](#)

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[14\]](#)
- Ensure that eyewash stations and safety showers are readily accessible.[\[14\]](#)
- Avoid dust formation.[\[14\]](#)
- Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[7\]](#)[\[14\]](#)

Conclusion

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is a strategically important heterocyclic compound whose value lies in its versatile reactivity and its incorporation of two biologically relevant pharmacophores. Its well-defined synthesis and, most critically, the reactivity of its C-Br bond make it an indispensable tool for medicinal chemists. The ability to leverage this compound as a scaffold for creating diverse molecular structures ensures its continued relevance in the ongoing search for novel therapeutic agents.

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